molecular formula C25H46N13O10+3 B1264211 Viomycin(3+)

Viomycin(3+)

Cat. No. B1264211
M. Wt: 688.7 g/mol
InChI Key: GXFAIFRPOKBQRV-GHXCTMGLSA-Q
Attention: For research use only. Not for human or veterinary use.
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Description

Viomycin(3+) is viomycin protonated to pH 7.3 It has a role as an antitubercular agent. It is a conjugate acid of a viomycin.

Scientific Research Applications

1. Mechanism of Action in Bacteria Viomycin is a tuberactinomycin antibiotic essential for treating multidrug-resistant tuberculosis. It inhibits bacterial protein synthesis by blocking elongation factor G (EF-G) catalyzed translocation of messenger RNA on the ribosome. Viomycin stalls the ribosome in a pretranslocation state, affecting the bacterial cell's ability to synthesize proteins, thus inhibiting its growth and proliferation. This mechanism is vital for understanding viomycin's antimicrobial activity and resistance mechanisms against it (Holm et al., 2016).

2. Ribosomal Function Inhibition Viomycin has been observed to inhibit protein synthesis in bacterial cells by affecting the initiation complex formation on the ribosomal subunits. It significantly hinders the translocation of peptidyl-tRNA from the acceptor site to the donor site on the ribosome, a crucial step in protein synthesis (Liou & Tanaka, 1976).

3. Role in Tuberactinomycin Biosynthesis Viomycin is part of the tuberactinomycin family of antibiotics, important in the treatment of mycobacterial infections. Its biosynthesis involves complex enzymatic processes, including the conversion of amino acids, highlighting its biochemical significance in antibiotic production (Ju et al., 2004).

4. Selectivity and Resistance Mechanisms The molecular basis for the selectivity of viomycin against Mycobacterium tuberculosis, including multidrug-resistant strains, involves its interaction with ribosomal RNA. Understanding these interactions is crucial for predicting resistance development and possibly creating less toxic derivatives of viomycin (Akbergenov et al., 2011).

5. Viomycin as a Model for RNA-Protein Co-evolution Viomycin serves as a model peptide to study the co-evolution of RNA and proteins. Its ability to bind RNA and influence RNA-RNA interactions provides insights into the early stages of molecular evolution, suggesting the role of small peptides in the development of complex biological systems (Wank et al., 1999).

properties

Product Name

Viomycin(3+)

Molecular Formula

C25H46N13O10+3

Molecular Weight

688.7 g/mol

IUPAC Name

[(3S)-1-[[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-3-ium-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]amino]-6-azaniumyl-1-oxohexan-3-yl]azanium

InChI

InChI=1S/C25H43N13O10/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/p+3/b13-7-/t10-,11+,12-,14-,15-,17-,18-/m0/s1

InChI Key

GXFAIFRPOKBQRV-GHXCTMGLSA-Q

Isomeric SMILES

C1[C@@H]([NH+]=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCC[NH3+])[NH3+]

Canonical SMILES

C1C([NH+]=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCC[NH3+])[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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